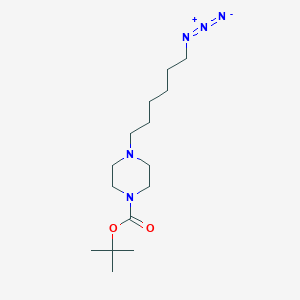
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azido group, a piperazine ring, and a tert-butyl ester, making it a versatile intermediate in organic synthesis and a valuable tool in click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Azidohexyl Intermediate: The starting material, 6-bromohexanol, undergoes a substitution reaction with sodium azide to form 6-azidohexanol.
Protection of the Hydroxyl Group: The hydroxyl group of 6-azidohexanol is protected by converting it into a tert-butyl ester using tert-butyl chloroformate and a base such as triethylamine.
Formation of the Piperazine Derivative: The protected azidohexyl intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, such as copper(I) bromide, and alkyne substrates.
Reduction Reactions: Lithium aluminum hydride (LAH) in anhydrous solvents like tetrahydrofuran (THF).
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
1,2,3-Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Scientific Research Applications
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as functionalized surfaces and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily based on the reactivity of its azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can modulate the activity of the compound in biological systems. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive amine derivatives that interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
6-Azidohexanol: A precursor in the synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester.
Azidopeptides: Compounds containing azido groups used in peptide synthesis and bioconjugation.
Azidoalkanes: Simple azido-containing alkanes used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of an azido group, a piperazine ring, and a tert-butyl ester. This unique structure imparts specific reactivity and versatility, making it a valuable tool in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C15H29N5O2 |
|---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 4-(6-azidohexyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N5O2/c1-15(2,3)22-14(21)20-12-10-19(11-13-20)9-7-5-4-6-8-17-18-16/h4-13H2,1-3H3 |
InChI Key |
VRMQNRZELNJKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


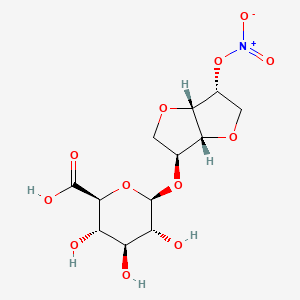
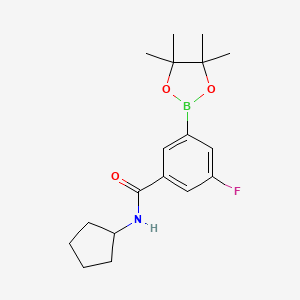
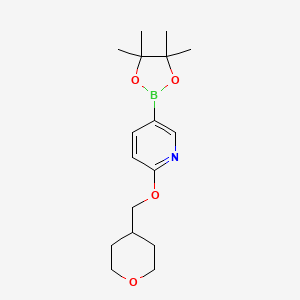
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
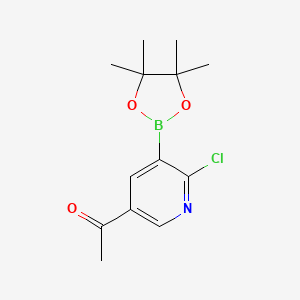
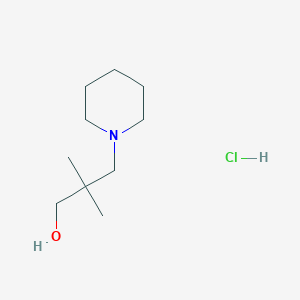

![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

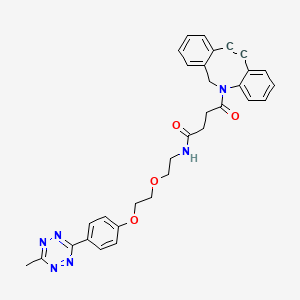
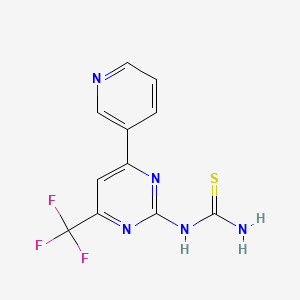
![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
